3-Bromo-2-(methylthio)thiophene

Catalog No.
S3565475
CAS No.
66768-75-0
M.F
C5H5BrS2
M. Wt
209.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-(methylthio)thiophene

CAS Number

66768-75-0

Product Name

3-Bromo-2-(methylthio)thiophene

IUPAC Name

3-bromo-2-methylsulfanylthiophene

Molecular Formula

C5H5BrS2

Molecular Weight

209.1 g/mol

InChI

InChI=1S/C5H5BrS2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3

InChI Key

OUGZXVIQUKCEIM-UHFFFAOYSA-N

SMILES

CSC1=C(C=CS1)Br

Canonical SMILES

CSC1=C(C=CS1)Br
  • Organic synthesis

    The presence of a bromine atom and a methylthio group makes 3-Bromo-2-(methylthio)thiophene a valuable intermediate for organic synthesis. Bromine can be readily substituted for other functional groups, allowing the creation of diverse thiophene-based molecules with specific properties. The methylthio group can also participate in various reactions, further expanding the molecule's synthetic utility.

  • Material science

    Thiophenes are known for their interesting electronic and optical properties. 3-Bromo-2-(methylthio)thiophene could potentially be used as a building block in the development of novel materials with desired functionalities. For instance, it could be incorporated into polymers for applications in organic electronics or optoelectronic devices.

  • Medicinal chemistry

    Thiophene derivatives have been explored for their potential therapeutic applications. 3-Bromo-2-(methylthio)thiophene could serve as a starting point for the design and synthesis of new drugs. The strategic placement of the bromine and methylthio groups could influence the molecule's biological activity, making it a candidate for further investigation [].

3-Bromo-2-(methylthio)thiophene is an organic compound characterized by the molecular formula C5_5H5_5BrS2_2. This compound features a thiophene ring substituted at the 2-position with a methylthio group and at the 3-position with a bromine atom. The presence of both sulfur and bromine in its structure makes it a valuable compound in synthetic organic chemistry, particularly in the development of functional materials and pharmaceuticals.

The reactivity of 3-Bromo-2-(methylthio)thiophene is largely influenced by the electrophilic nature of the bromine atom and the nucleophilic properties of the methylthio group. Key reactions include:

  • Lithiation: The compound can undergo lithiation, where a lithium reagent is introduced to form a lithiated intermediate. This process is facilitated by the methylthio substituent, which directs lithiation to specific positions on the thiophene ring .
  • Electrophilic Substitution: The bromine atom can be replaced through electrophilic substitution reactions, allowing for further functionalization of the thiophene ring. For instance, treatment with various nucleophiles can yield new derivatives .
  • Cross-Coupling Reactions: 3-Bromo-2-(methylthio)thiophene can participate in cross-coupling reactions such as Suzuki or Stille coupling, enabling the synthesis of more complex thiophene-based compounds .

Several methods exist for synthesizing 3-Bromo-2-(methylthio)thiophene:

  • Bromination of Thiophenes: The compound can be synthesized through electrophilic bromination of 2-methylthiophene using bromine or N-bromosuccinimide in suitable solvents like acetic acid .
  • Lithium-Bromine Exchange: A more sophisticated method involves treating 3-bromothiophene with butyllithium to generate a lithiated intermediate, which can then react with methylating agents to produce various substituted thiophenes .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

3-Bromo-2-(methylthio)thiophene finds applications in various fields:

  • Material Science: It is used in the synthesis of conducting polymers and organic semiconductors, which are vital for electronic applications.
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic properties in drug development.
  • Agriculture: Some thiophenes are evaluated for use as agrochemicals due to their biological activity against pests and pathogens.

Interaction studies involving 3-Bromo-2-(methylthio)thiophene typically focus on its behavior in biological systems or its reactivity with other chemical species. Research often examines:

  • Reactivity with Biological Targets: Studies assess how this compound interacts with enzymes or receptors, providing insight into its potential pharmacological effects.
  • Chemical Reactivity Profiles: Investigations into how it reacts with various nucleophiles or electrophiles help establish its synthetic utility and predict reaction pathways.

Several compounds share structural similarities with 3-Bromo-2-(methylthio)thiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-MethylthiopheneMethyl group at position 3Lacks bromine; simpler structure
2-BromothiopheneBromine at position 2Different substitution pattern
3-Bromo-4-methylthiopheneBromine at position 3 and methyl at position 4Different regioselectivity affecting reactivity
5-Bromo-2-(methylthio)thiopheneBromine at position 5Alters electronic properties due to different positioning

The uniqueness of 3-Bromo-2-(methylthio)thiophene lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to these similar compounds. Its combination of a methylthio group and bromine atom provides distinct pathways for functionalization and interaction in synthetic applications.

XLogP3

3.1

Dates

Last modified: 08-20-2023

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